![molecular formula C20H19N3O2S3 B2543728 N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351642-43-7](/img/structure/B2543728.png)
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S3 and its molecular weight is 429.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazolo-pyridine core and a thiophene carboxamide moiety. Its molecular formula is C19H20N2O2S3, which contributes to its unique biological properties.
Research indicates that this compound exhibits significant activity as a GnRH antagonist , which has implications in the treatment of hormone-dependent diseases. The specific structural features of the compound allow it to interact effectively with GnRH receptors, inhibiting their activity and thereby influencing hormonal pathways involved in various physiological processes .
Antagonistic Activity
The compound has been shown to possess potent antagonistic activity against GnRH, making it a candidate for therapeutic applications in conditions such as prostate cancer and endometriosis. In vitro studies have demonstrated its ability to inhibit GnRH-induced gonadotropin release from pituitary cells .
Cytotoxicity and Selectivity
In terms of cytotoxicity, preliminary studies suggest that the compound exhibits low toxicity levels in normal cell lines while showing higher efficacy against cancer cell lines. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Case Studies
- GnRH Antagonism : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing tumor growth in animal models of prostate cancer through its GnRH antagonistic properties. Tumor size was significantly reduced compared to control groups receiving no treatment .
- Cell Division Cycle 7 (Cdc7) Inhibition : Another line of research explored the compound's role as a potential inhibitor of Cdc7 kinase. This enzyme is critical for cell cycle progression, and inhibition could lead to apoptosis in rapidly dividing cancer cells. The results indicated promising inhibitory effects with an IC50 value suggesting effective potency .
Data Table: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features a unique structure characterized by a thiazolo-pyridine core linked to a thiophene ring and a phenylthio-propanoyl moiety. The molecular formula is C22H27N3O3S, and it has a molecular weight of approximately 381.5 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Medicinal Chemistry Applications
2.1 Antidiabetic Activity
Recent studies have indicated that compounds similar to N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide may act as glucokinase agonists. These compounds enhance glucose metabolism and are being investigated for their potential in treating type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels .
2.2 Anticancer Properties
The thiazolo-pyridine derivatives have been reported to exhibit anticancer activity. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
2.3 Antimicrobial Activity
There is emerging evidence that compounds with similar frameworks possess antimicrobial properties. These compounds can inhibit bacterial growth and are being explored for their potential use in treating infections caused by resistant strains of bacteria .
3.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes like carbonic anhydrase or acetylcholinesterase, which are crucial in various physiological processes .
3.2 Interaction with Biological Targets
The compound's interaction with biological receptors is critical for its therapeutic effects. It may act as a ligand for specific receptors involved in glucose metabolism and cancer cell signaling pathways . Understanding these interactions can lead to the development of more targeted therapies.
Glucokinase Agonist Studies
In one study focusing on glucokinase activation, derivatives of the compound were tested on ob/ob mice to evaluate their effects on fasting blood glucose levels and glycosylated hemoglobin levels. Results indicated significant reductions in these parameters compared to control groups .
Anticancer Efficacy Evaluation
A series of thiazolo-pyridine derivatives were evaluated for their anticancer properties using various human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Eigenschaften
IUPAC Name |
N-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-18(9-12-26-14-5-2-1-3-6-14)23-10-8-15-17(13-23)28-20(21-15)22-19(25)16-7-4-11-27-16/h1-7,11H,8-10,12-13H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIJWBZBWQJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.